LYN-1604 hydrochloride
Description
This compound is a piperazine-derived molecule with a complex structure featuring a bis(2-methylpropyl)amino group, a 2,4-dichlorophenyl aromatic ring, and a naphthalen-2-ylmethoxy substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are commonly studied for their pharmacological properties, including antifungal, antipsychotic, and antiparasitic activities .
Properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDUNOLEJSFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LYN-1604 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2,4-dichlorophenyl with naphthalen-2-ylmethoxy to form an intermediate compound.
Introduction of the piperazine ring: The intermediate is then reacted with piperazine to form the core structure of LYN-1604.
Addition of diisobutylamino group:
Industrial Production Methods
Industrial production of LYN-1604 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
LYN-1604 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert LYN-1604 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products
Scientific Research Applications
LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of ULK1 and its role in autophagy.
Biology: Investigated for its effects on cell death and autophagy in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other cancers.
Industry: Potential applications in the development of new drugs and therapeutic strategies
Mechanism of Action
LYN-1604 (hydrochloride) exerts its effects by activating ULK1, which is a key regulator of autophagy. The activation of ULK1 leads to the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101), which induces autophagy-dependent cell death. This mechanism is particularly effective in triple-negative breast cancer cells, where LYN-1604 induces both autophagy and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on their piperazine core and substituents. Below is a comparative analysis with key compounds:
Key Findings:
Pharmacophore Variation: The target compound replaces the imidazole group (common in azole antifungals) with a naphthalen-2-ylmethoxy group. The bis(2-methylpropyl)amino group increases lipophilicity, which could enhance tissue penetration but may raise toxicity concerns compared to hydroxypropyl-substituted piperazines .
Activity and Selectivity :
- Compounds with dichlorophenyl groups (e.g., ) typically exhibit broad-spectrum antifungal activity. The target compound’s naphthalene group may confer selectivity against specific fungal strains or improve pharmacokinetics .
- Hydroxypropyl-substituted piperazines () are less likely to cross cell membranes due to their polarity, limiting their use in systemic infections .
Metabolic Stability :
- The dioxolane ring in ’s compound improves metabolic stability by resisting oxidative degradation. The target compound lacks this feature, suggesting shorter half-life unless stabilized by the naphthalene moiety .
Biological Activity
The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone; hydrochloride , also known as LYN 1604 dihydrochloride, is a complex organic molecule with potential therapeutic applications in neuropharmacology and oncology. Its unique structural features, including a piperazine ring and various aromatic groups, suggest significant biological activity.
Chemical Structure
The chemical structure of LYN 1604 can be summarized as follows:
- Chemical Formula : C33H44Cl3N3O2
- Molecular Weight : 590.09 g/mol
- Structural Components :
- Piperazine ring
- Dichlorophenyl group
- Naphthalenemethoxy moiety
Biological Activity Overview
Preliminary studies indicate that LYN 1604 exhibits notable biological activities, particularly as an agonist for UNC-51-like kinase 1 (ULK1), which plays a crucial role in autophagy and cellular metabolism. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmacological applications.
The specific mechanisms through which LYN 1604 exerts its effects include:
- ULK1 Activation : Promotes autophagy, potentially leading to reduced tumor growth.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems, suggesting applications in treating psychiatric disorders.
In Vivo Studies
Recent studies have demonstrated the efficacy of LYN 1604 in various animal models:
- Tumor Growth Inhibition : In mouse xenograft models, LYN 1604 significantly inhibited tumor growth, indicating its potential as an anticancer agent .
- Bone Loss Reduction : The compound also showed promise in reducing bone loss in osteoporosis models .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of LYN 1604 against other similar compounds:
| Compound Name | Structure Type | Primary Use | Unique Feature |
|---|---|---|---|
| LYN 1604 | Piperazine derivative | Potential antipsychotic/anticancer | Unique combination of naphthalene and dichlorophenyl groups |
| Duloxetine | SNRI | Depression/Anxiety | Dual action on serotonin and norepinephrine |
| Venlafaxine | SNRI | Depression | Dose-dependent effects on norepinephrine |
| Lurasidone | Atypical antipsychotic | Schizophrenia | Multi-receptor targeting |
Pharmacological Applications
The potential applications of LYN 1604 extend across several therapeutic areas:
- Neuropharmacology : As a potential treatment for mood disorders due to its interaction with serotonin and norepinephrine pathways.
- Oncology : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.
Future Directions for Research
Further investigation is warranted to explore:
- The detailed mechanism of action at the molecular level.
- Long-term effects and safety profiles in clinical settings.
- Potential modifications to enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
